Lauryl glycidyl ether

Epoxy Resins Reactive Diluents Viscosity Modification

Lauryl glycidyl ether (LGE), also known as dodecyl glycidyl ether, is a C12 alkyl glycidyl ether characterized by a long hydrophobic alkyl chain and a reactive epoxide group. It is a clear, colorless viscous liquid with a molecular formula of C15H30O2 and a molecular weight of 242.4 g/mol.

Molecular Formula C15H30O2
Molecular Weight 242.4 g/mol
CAS No. 2461-18-9
Cat. No. B1222760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLauryl glycidyl ether
CAS2461-18-9
Synonyms1-dodecyl glycidyl ether
C12Ge cpd
Molecular FormulaC15H30O2
Molecular Weight242.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOCC1CO1
InChIInChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-15-14-17-15/h15H,2-14H2,1H3
InChIKeyVMSIYTPWZLSMOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Lauryl Glycidyl Ether (CAS 2461-18-9) Procurement and Technical Overview


Lauryl glycidyl ether (LGE), also known as dodecyl glycidyl ether, is a C12 alkyl glycidyl ether characterized by a long hydrophobic alkyl chain and a reactive epoxide group [1]. It is a clear, colorless viscous liquid with a molecular formula of C15H30O2 and a molecular weight of 242.4 g/mol . LGE serves as a versatile intermediate, primarily utilized as a reactive diluent in epoxy resin formulations to reduce viscosity and improve flexibility, and as a building block for synthesizing nonionic and cationic surfactants due to its amphiphilic nature [2].

Why Lauryl Glycidyl Ether (LGE) Cannot Be Simply Substituted with Other Alkyl Glycidyl Ethers


Alkyl glycidyl ethers are not a monolithic class; their physicochemical properties and performance characteristics are highly dependent on the length of the hydrophobic alkyl chain . Substituting Lauryl glycidyl ether (C12) with a shorter-chain analog (e.g., C8-C10) or a mixed C12-C14 product will result in quantifiable differences in hydrophobicity, viscosity reduction efficiency, and the interfacial properties of derived surfactants . These differences directly impact critical end-use parameters such as epoxy resin flow, cured film flexibility, and surfactant critical micelle concentration (CMC), making generic substitution a high-risk proposition for formulation integrity and performance [1].

Quantitative Differentiation Guide for Lauryl Glycidyl Ether (LGE) Against Key Comparators


Comparative Viscosity Reduction Efficiency in Epoxy Formulations

Lauryl glycidyl ether (LGE, C12) exhibits a significantly lower intrinsic viscosity compared to the mixed C12-C14 alkyl glycidyl ether product, offering superior dilution power. The pure C12 compound achieves a viscosity range of 4-10 cps, while the C12-C14 mixture, due to the presence of longer C14 chains, typically presents a higher viscosity profile . This lower viscosity of LGE enables formulators to achieve target flow characteristics at lower diluent loadings, minimizing the dilution of the epoxy network's crosslink density and preserving mechanical properties [1].

Epoxy Resins Reactive Diluents Viscosity Modification

Differentiation in Hydrophobicity via Partition Coefficient (LogP)

The hydrophobic character of Lauryl glycidyl ether, as quantified by its calculated partition coefficient (LogP), is precisely defined by its single C12 chain. The reported LogP value for pure LGE is 4.32 . In contrast, the common industrial mixture of C12-C14 alkyl glycidyl ethers has a reported LogP of approximately 6.0 at 20°C . This significant difference in hydrophobicity directly influences the solubility, emulsification behavior, and micellization properties of any surfactant synthesized from this precursor. Using the mixed product introduces variability in the hydrophilic-lipophilic balance (HLB) of the final surfactant, which can be avoided by using the well-defined C12 LGE.

Surfactant Synthesis Hydrophobicity Physicochemical Properties

Impact of Chain Length on Surfactant Critical Micelle Concentration (CMC)

The C12 alkyl chain of Lauryl glycidyl ether is a key determinant of the surface activity of surfactants derived from it. A study on cationic surfactants synthesized from n-dodecyl glycidyl ether (LGE) reported a minimum surface tension of 28.88 mN/m at the CMC [1]. While direct CMC comparisons for the glycidyl ether precursors are limited, class-level inference from related studies on monoalkylglyceryl ethers (MAGEs) demonstrates that CMC decreases systematically with increasing alkyl chain length, with dodecyl (C12) derivatives exhibiting a CMC of 0.71 ± 0.04 mM, which is lower than that of decyl (C10: 0.85 ± 0.03 mM) and octyl (C8: 0.97 ± 0.02 mM) derivatives [2]. This trend supports the selection of the C12 LGE over shorter-chain analogs for applications requiring lower CMC and more efficient surface tension reduction.

Surfactant Science Interfacial Properties Critical Micelle Concentration

Optimal Procurement Scenarios for Lauryl Glycidyl Ether (LGE) Based on Quantified Differentiation


Precision Formulation of Low-Viscosity, High-Flexibility Epoxy Coatings and Adhesives

When formulating epoxy systems for applications requiring excellent wetting, impregnation, or sprayability—such as thin-film coatings, electronic encapsulants, or high-performance adhesives—procuring pure Lauryl glycidyl ether (C12) is preferred over mixed C12-C14 glycidyl ethers. The documented lower viscosity of LGE (4-10 cps) provides superior dilution power. This enables formulators to achieve the desired low application viscosity with a lower concentration of reactive diluent, thereby minimizing the reduction in crosslink density and preserving the glass transition temperature (Tg) and ultimate strength of the cured epoxy network, a trade-off commonly observed with less efficient diluents [1].

Synthesis of Well-Defined Nonionic and Cationic Surfactants with Predictable HLB

For the synthesis of specialty surfactants where precise control over the hydrophilic-lipophilic balance (HLB) is paramount, Lauryl glycidyl ether is the precursor of choice. Its well-defined C12 chain and calculated LogP of 4.32 offer a predictable hydrophobic anchor for subsequent ethoxylation or quaternization reactions. In contrast, using a mixed C12-C14 alkyl glycidyl ether feedstock (LogP ~6.0) introduces an undesirable distribution of chain lengths, leading to variability in the final surfactant's CMC, solubility, and emulsification performance. This precision is particularly critical in pharmaceutical, cosmetic, and high-end industrial detergent applications.

Research and Development of Amphiphilic Block Copolymers and Micellar Gels

In advanced polymer research, particularly in the synthesis of amphiphilic block copolymers for drug delivery or hydrogel formation, the monodispersity of the hydrophobic block is crucial for controlling self-assembly and thermal gelation behavior. Lauryl glycidyl ether, with its single C12 chain, serves as a well-defined monomer for controlled anionic ring-opening polymerization [2]. The resulting polymers exhibit more uniform micellization and gelation properties compared to those synthesized from alkyl glycidyl ether mixtures. Furthermore, class-level evidence indicates that the C12 chain length confers a lower CMC than shorter C8 or C10 analogs [3], enabling the formation of stable micellar structures at lower polymer concentrations.

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